molecular formula C18H26N2O4 B7917584 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917584
M. Wt: 334.4 g/mol
InChI Key: IOIFHORDDMLMHR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpiperidin-3-yl)-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)16-9-6-10-19(11-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIFHORDDMLMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxymethyl and isopropyl-amino groups. The final step involves the esterification of the carboxylic acid with benzyl alcohol. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes. the process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: This reaction can be used to simplify the compound’s structure or to prepare it for further functionalization.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the compound, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler amine or alcohol. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Scientific Research Applications

Structural Characteristics

The compound is characterized by its piperidine ring, which includes:

  • Carboxymethyl group : Enhances solubility and biological activity.
  • Benzyl ester : Contributes to its lipophilicity and potential binding interactions.
  • Chiral center : The (S) or (R) designation influences its biological activity.

Medicinal Chemistry

The compound's structural features suggest several potential applications in medicinal chemistry, particularly in drug development:

  • Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities. This compound may serve as a lead for developing new antimicrobial agents.
  • Neuroactive Effects : The piperidine moiety is known for its interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Antioxidant Activity : The presence of multiple functional groups may confer antioxidant properties, important for neutralizing free radicals and preventing oxidative stress.

Organic Synthesis

In organic synthesis, 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can function as:

  • Building Block : It serves as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
  • Protecting Group : The benzyl ester can be used to protect carboxylic acids during multi-step synthesis processes, allowing selective reactions on other functional groups.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for its application in therapeutic development:

  • Binding Affinity Studies : Advanced techniques like molecular docking and high-throughput screening are employed to elucidate the binding affinities of this compound to various biological targets, which is essential for drug discovery .
  • Metabolic Pathway Involvement : The compound may play a role in specific metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester
  • CAS Number : 1353982-80-5
  • Molecular Formula : C₁₉H₂₈N₂O₄
  • Molecular Weight : 348.44 g/mol
  • Purity : Typically ≥96%
  • Stereoisomers :
    • (S)-Enantiomer : CAS 1354010-53-9, C₁₈H₂₆N₂O₄, molecular weight 334.41 g/mol .

Structural Features: The compound consists of a piperidine ring substituted at the 3-position with a carboxymethyl-isopropyl-amino group and a benzyl ester at the 1-position.

For example, similar compounds are synthesized using coupling reactions between piperidine precursors and activated esters (e.g., 4-nitrophenyl esters) .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Isopropyl, benzyl ester C₁₉H₂₈N₂O₄ 348.44 High lipophilicity due to benzyl ester; potential for chiral applications .
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Ethyl, benzyl ester C₁₇H₂₄N₂O₄ 320.39 Lower steric bulk compared to isopropyl; may enhance solubility .
3-(2,2-Diethoxy-ethoxy)-piperidine-1-carboxylic acid benzyl ester Diethoxy-ethoxy, benzyl ester C₂₀H₃₁NO₅ Not reported Ether linkage increases hydrophilicity; diethoxy group may stabilize hydrolysis.
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester Cyclopropylaminomethyl, benzyl ester C₁₈H₂₄N₂O₂ Not reported Cyclopropyl group enhances metabolic stability; smaller substituent size .
3-(CarboxyMethyl-aMino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl, benzyl ester (no isopropyl) C₁₅H₂₀N₂O₄ 292.33 Simplified structure; reduced steric hindrance for binding interactions .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substitution at the piperidine 3-position with bulkier groups (e.g., isopropyl) correlates with increased receptor binding affinity but reduced solubility .
    • Benzyl esters generally improve bioavailability but may require prodrug strategies for therapeutic efficacy .
  • Recent Developments :
    • Chiral resolution techniques (e.g., ) are critical for isolating enantiomers with distinct biological profiles .
    • Derivatives like 3-(2-carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester () are being tested for kinase inhibition, suggesting broader pharmacological applications .

Biological Activity

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester, is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features. This compound contains a piperidine ring, carboxymethyl group, and a benzyl ester moiety, which contribute to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 1353986-73-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural characteristics allow it to engage with active sites of enzymes, potentially altering their activity.
  • Gene Regulation : It has been suggested that this compound can influence gene expression by interacting with transcription factors. For instance, it may repress the promoter activity of genes like p53 and modulate cellular responses through pathways involving NF-kappa-B and AP-1 .

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit antimicrobial properties. For example:

  • In vitro evaluations have shown that certain structural analogs possess significant antibacterial activity against Gram-positive bacteria. The effectiveness was found to be concentration-dependent and influenced by the length of alkyl chains in related compounds .

Antiviral Activity

Research has demonstrated that compounds with similar functional groups can inhibit viral replication processes:

  • A study on hydroxypyridone derivatives revealed that modifications in carboxylic acid structures can enhance antiviral efficacy against HIV by inhibiting reverse transcriptase and integrase activities . Although specific data on the subject compound is limited, these findings suggest a potential for antiviral applications.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of carboxylic acid derivatives have provided insights into optimizing biological activity:

CompoundActivityNotes
Hydroxypyridone derivativeInhibitory against HIV RTStructural modifications improved efficacy
Benzyl ester analogsAntimicrobialConcentration-dependent activity observed

These findings underscore the importance of chemical structure in determining biological efficacy.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

  • Cancer Therapy : Given its potential role in regulating cell cycle checkpoints and gene expression, further exploration into its anticancer properties could be warranted.
  • Infectious Diseases : The antimicrobial and antiviral activities indicate possible applications in treating infections, particularly those caused by resistant strains.

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